S1PR1 modulator 1 - 2328109-05-1

S1PR1 modulator 1

Catalog Number: EVT-3163251
CAS Number: 2328109-05-1
Molecular Formula: C23H24N2O3S
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAY10739 is a soft-drug agonist of the sphingosine-1-phosphate receptor 1 (S1P1; IC50 = 25.12 nM in a β-arrestin recruitment assay) that was designed to prevent systemic effects following topical application. It is selective for S1P1 over S1P2, S1P3, and S1P4 (IC50s = 1,000, >10,000, >10,000 nM, respectively, in a β-arrestin recruitment assay). In human S9 skin subcellular fractions, an ester group that protects an unstable phenol group is cleaved to release the active soft drug. The active soft drug and its nonenzymatically formed isomers are rapidly metabolized in isolated human hepatocytes.

Mechanism of Action

Cancer Research

S1PR1 is often overexpressed in various cancers, and its activation contributes to tumor growth, angiogenesis, and metastasis. [, , , , ] S1PR1 modulators are being investigated for their potential as anticancer agents:

  • Inhibition of tumor growth and metastasis: S1PR1 antagonists have shown promising results in preclinical studies by inhibiting the growth and spread of various cancers, including colorectal cancer [] and lung cancer. []
  • Overcoming drug resistance: S1PR1 modulators may enhance the efficacy of existing anticancer drugs by overcoming drug resistance mechanisms. []

Inflammatory Diseases

  • Multiple sclerosis: Fingolimod (FTY720), an S1PR1 agonist, is an approved treatment for relapsing forms of multiple sclerosis. It acts by sequestering lymphocytes in lymphoid organs, reducing their infiltration into the central nervous system and dampening inflammation. [, , , ]
  • Ulcerative colitis: Ozanimod, an S1PR1/5 modulator, has shown efficacy in clinical trials for ulcerative colitis, highlighting the therapeutic potential of targeting S1PR1 in inflammatory bowel diseases. []

Wound Healing

  • Diabetic wound healing: Platelet-rich plasma-derived exosomes enriched with sphingosine-1-phosphate promote angiogenesis and accelerate wound healing in diabetic models through the S1PR1 signaling pathway. []

Neurodegenerative Diseases

  • Glaucoma: Siponimod, an S1PR1/5 modulator, exhibits neuroprotective effects on retinal ganglion cells in experimental glaucoma models, suggesting a potential therapeutic avenue for preventing vision loss. [, ]
Applications
  • Acute lung injury: S1PR1 signaling contributes to restoring endothelial integrity after lung injury, suggesting a potential therapeutic target for acute respiratory distress syndrome and other pulmonary conditions. []
  • Lymphatic system: S1PR1 regulates lymphatic vessel quiescence and maturation, highlighting its role in maintaining lymphatic system homeostasis. []

Fingolimod (FTY720)

  • Compound Description: Fingolimod, also known as FTY720, is an immunomodulatory drug approved for treating multiple sclerosis. It acts as a prodrug, undergoing phosphorylation in vivo to become a potent agonist of S1PR1, as well as S1PR3, S1PR4, and S1PR5. []

Ozanimod (RPC1063)

  • Compound Description: Ozanimod is an orally available, selective modulator of S1PR1 and S1PR5. It demonstrates therapeutic potential in treating relapsing multiple sclerosis and ulcerative colitis by reducing inflammation and alleviating disease activity. [, ]

RP-101075

  • Compound Description: RP-101075 is the active metabolite of ozanimod, exhibiting a similar specificity profile for S1PR1 and S1PR5. It demonstrates efficacy in preclinical models of systemic lupus erythematosus, reducing proteinuria, kidney disease, and the expression of fibrotic and immune-related genes. []
  • Compound Description: Etrasimod is a novel S1P receptor modulator, designed to selectively target S1PR1 while minimizing activity at S1PR2. []

Siponimod

  • Compound Description: Siponimod is a specific modulator of S1PR1 and S1PR5 used as an immunosuppressant for managing secondary progressive multiple sclerosis. It exhibits neuroprotective properties, reducing retinal and brain degeneration in experimental glaucoma models. [, ]

SEW2871

  • Compound Description: SEW2871 is an S1PR1 agonist that has shown promise in improving skin flap survival. It functions by activating S1PR1 downstream signaling pathways, including HSP27, ERK, and Akt. []

Sphingosine-1-phosphate (S1P)

  • Compound Description: S1P is a naturally occurring bioactive sphingolipid that acts as a ligand for S1PR1. It plays a crucial role in various physiological processes, including cell survival, proliferation, migration, and angiogenesis. [, ]
  • Compound Description: ACT-209905 is a putative S1PR1 modulator investigated for its effects on glioblastoma cell growth and migration. It demonstrates inhibitory effects on these processes, suggesting its potential as an anti-tumor agent. []

Properties

CAS Number

2328109-05-1

Product Name

S1PR1 modulator 1

IUPAC Name

[2-methyl-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-propylimino-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C23H24N2O3S/c1-5-12-24-23-25(19-9-7-6-8-15(19)2)22(27)21(29-23)14-18-10-11-20(16(3)13-18)28-17(4)26/h6-11,13-14H,5,12H2,1-4H3/b21-14-,24-23?

InChI Key

KZNIDEPMBGHFQK-AWAAXKIWSA-N

SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)C)S1)C3=CC=CC=C3C

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)C)S1)C3=CC=CC=C3C

Isomeric SMILES

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C)C)/S1)C3=CC=CC=C3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.